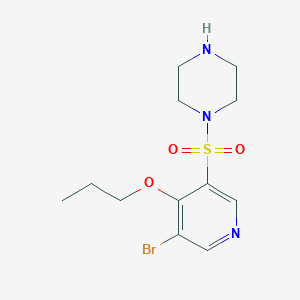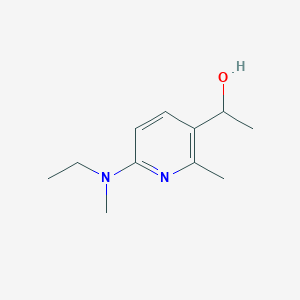
1-(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)ethanol is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethanol group attached to a pyridine ring, which is further substituted with an ethyl(methyl)amino group. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)ethanol typically involves the reaction of 2-methyl-3-pyridinol with ethyl(methyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sodium hydroxide or potassium carbonate to facilitate the reaction. The mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)acetaldehyde or 1-(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)acetic acid.
Reduction: Formation of 1-(6-(Ethyl(methyl)amino)-2-methylpiperidin-3-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)ethanol: Similar structure but lacks the pyridine ring.
1-(6-(Dimethylamino)-2-methylpyridin-3-yl)ethanol: Similar structure but with a dimethylamino group instead of ethyl(methyl)amino.
1-(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)methanol: Similar structure but with a methanol group instead of ethanol.
Uniqueness
1-(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)ethanol is unique due to the combination of its ethanol group and the ethyl(methyl)amino substitution on the pyridine ring. This unique structure imparts specific chemical and biological properties that are distinct from other similar compounds.
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-[6-[ethyl(methyl)amino]-2-methylpyridin-3-yl]ethanol |
InChI |
InChI=1S/C11H18N2O/c1-5-13(4)11-7-6-10(9(3)14)8(2)12-11/h6-7,9,14H,5H2,1-4H3 |
InChI Key |
AYHOVEWNQGNWPE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=NC(=C(C=C1)C(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


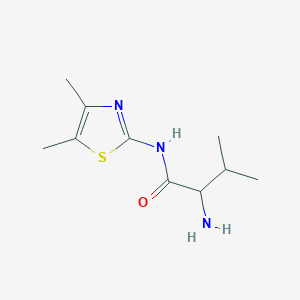
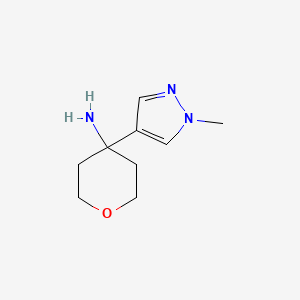
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethyl-3-methylbutanamide](/img/structure/B11812020.png)
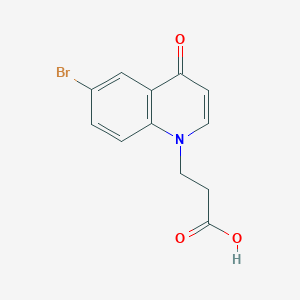
![1-Cyclopropyl-5-nitro-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11812025.png)
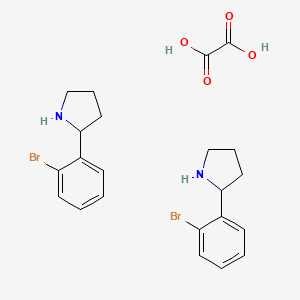

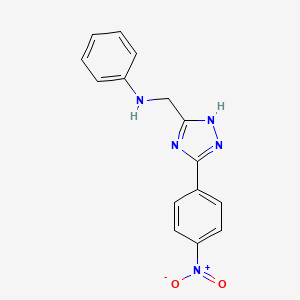
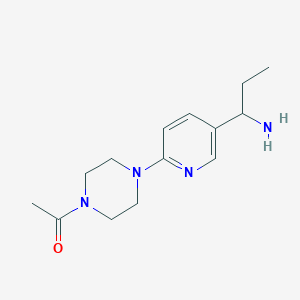
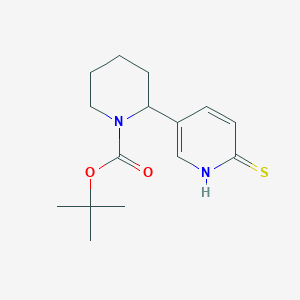

![4-(Piperazin-1-yl)benzo[d][1,2,3]triazine](/img/structure/B11812063.png)
